molecular formula C20H13NO3 B12902886 4-Phenoxy-2-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 63197-18-2

4-Phenoxy-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12902886
CAS No.: 63197-18-2
M. Wt: 315.3 g/mol
InChI Key: CNIPDYGFFQBRGM-UHFFFAOYSA-N
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Description

4-Phenoxy-2-phenylisoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and promising applications in various fields. This compound features a phenoxy group and a phenyl group attached to the isoindoline-1,3-dione core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-phenylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with aniline derivatives in the presence of a suitable solvent like toluene under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of isoindoline-1,3-dione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Phenoxy-2-phenylisoindoline-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A structurally related compound with similar reactivity and applications.

    N-Phenylphthalimide: Another derivative with comparable properties and uses.

    4-Phenoxyphthalimide: Shares the phenoxy group but differs in the overall structure.

Uniqueness

4-Phenoxy-2-phenylisoindoline-1,3-dione is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63197-18-2

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

4-phenoxy-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C20H13NO3/c22-19-16-12-7-13-17(24-15-10-5-2-6-11-15)18(16)20(23)21(19)14-8-3-1-4-9-14/h1-13H

InChI Key

CNIPDYGFFQBRGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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